9-Iodo-o-carborane
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Overview
Description
9-Iodo-o-carborane is a derivative of ortho-carborane, a three-dimensional cluster compound consisting of carbon, boron, and hydrogen atomsThis compound is particularly notable for its use in palladium-catalyzed coupling reactions and its role in enhancing two-photon absorption in fluorescence microscopy imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-iodo-o-carborane typically involves the iodination of ortho-carborane. One common method includes the reaction of ortho-carborane with iodine in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and reaction time to ensure the selective introduction of the iodine atom at the 9th position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 9-Iodo-o-carborane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles such as oxygen and nitrogen-containing groups under strong basic conditions.
Palladium-Catalyzed Coupling Reactions: It reacts with amides to form aminocarboranes and diamidocarboranes.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong bases such as potassium hydride or sodium hydride are commonly used.
Palladium-Catalyzed Reactions: Palladium catalysts, along with appropriate ligands and solvents, are employed to facilitate the coupling reactions.
Major Products:
Nucleophilic Substitution: Products include various substituted carboranes depending on the nucleophile used.
Palladium-Catalyzed Reactions: Products include aminocarboranes and diamidocarboranes.
Scientific Research Applications
9-Iodo-o-carborane has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-iodo-o-carborane primarily involves its reactivity as a nucleophile or electrophile in various chemical reactionsThis reactivity is facilitated by the unique electronic structure of the carborane cluster, which stabilizes the transition states and intermediates formed during the reactions .
Comparison with Similar Compounds
9-Bromo-o-carborane: Similar to 9-iodo-o-carborane but with a bromine atom instead of iodine.
9-Chloro-o-carborane: Contains a chlorine atom at the 9th position.
9-Fluoro-o-carborane: Contains a fluorine atom at the 9th position.
Comparison:
Reactivity: this compound is generally more reactive in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro counterparts due to the larger size and lower electronegativity of iodine.
Properties
CAS No. |
17830-03-4 |
---|---|
Molecular Formula |
C₂H₁₁B₁₀I |
Molecular Weight |
270.12 |
Synonyms |
9-Iodo-1,2-dicarbadodecaborane(12); 9-Iodo-closo-1,2-dicarbadodecaborane(12); |
Origin of Product |
United States |
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